molecular formula C7H7BrO2S B1600663 Ethyl 4-bromothiophene-2-carboxylate CAS No. 62224-17-3

Ethyl 4-bromothiophene-2-carboxylate

Cat. No. B1600663
CAS RN: 62224-17-3
M. Wt: 235.1 g/mol
InChI Key: SLNFTOHTVYSKLD-UHFFFAOYSA-N
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Description

Ethyl 4-bromothiophene-2-carboxylate is a chemical compound with the CAS Number: 62224-17-3 . It has a molecular weight of 236.11 and its IUPAC name is ethyl 4-bromo-1H-1lambda3-thiophene-2-carboxylate . It is a light yellow to yellow liquid .


Synthesis Analysis

The synthesis of thiophene derivatives like Ethyl 4-bromothiophene-2-carboxylate often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The InChI code for Ethyl 4-bromothiophene-2-carboxylate is 1S/C7H8BrO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4,11H,2H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 4-bromothiophene-2-carboxylate is a light yellow to yellow liquid . It is stored at room temperature .

Scientific Research Applications

    Field

    Organic Chemistry and Material Science

    • Application : Ethyl 4-bromothiophene-2-carboxylate is a chemical compound used in various scientific research . It is often used as a building block in the synthesis of more complex organic compounds .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific research or synthesis being conducted. Generally, it would be used in a controlled laboratory setting, following specific reaction protocols .
    • Results or Outcomes : The outcomes also depend on the specific research or synthesis. In general, the use of this compound can enable the creation of new organic compounds with potential applications in various fields .

    Field

    Synthesis of Thiophene Derivatives

    • Application : Thiophene-based analogs, including Ethyl 4-bromothiophene-2-carboxylate, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates . Specific methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • Results or Outcomes : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

    Field

    Synthesis of Biologically Active Compounds

    • Application : Thiophene-based analogs, including Ethyl 4-bromothiophene-2-carboxylate, are used in the synthesis of biologically active compounds . These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of Application : The synthesis of these biologically active compounds involves the heterocyclization of various substrates . Specific methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

    Field

    Organic Semiconductors and Organic Field-Effect Transistors (OFETs)

    • Application : Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors and organic field-effect transistors (OFETs) .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific research or synthesis being conducted .
    • Results or Outcomes : The use of this compound can enable the creation of new organic compounds with potential applications in various fields .

    Field

    Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Application : Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
    • Methods of Application : The specific methods of application can vary greatly depending on the specific research or synthesis being conducted .
    • Results or Outcomes : The use of this compound can enable the creation of new organic compounds with potential applications in various fields .
  • Field : Voltage-Gated Sodium Channel Blocker
    • Application : Thiophene-based compounds, including Ethyl 4-bromothiophene-2-carboxylate, can be used to synthesize voltage-gated sodium channel blockers . These are often used in medical applications, particularly in the field of anesthesiology .
    • Methods of Application : The synthesis of these blockers involves various chemical reactions, including condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • Results or Outcomes : One example of a voltage-gated sodium channel blocker synthesized using a thiophene-based compound is articaine . It is used as a dental anesthetic in Europe .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statement is H302 . Precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

ethyl 4-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFTOHTVYSKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445763
Record name Ethyl 4-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromothiophene-2-carboxylate

CAS RN

62224-17-3
Record name 2-Thiophenecarboxylic acid, 4-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62224-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-bromothiophene-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

663 mg (3.20 mmol) of the compound from Example 6A are provided in 25 ml of ethanol, 0.1 ml of concentrated sulfuric acid is added and the mixture is heated under reflux overnight. After cooling to room temperature, a saturated aqueous sodium bicarbonate solution is added and the mixture is diluted with water and extracted with ethyl acetate. The organic phase is dried over sodium sulfate, filtered and concentrated. 700 mg (89% of theory) of the title compound are obtained.
Quantity
663 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Thionyl chloride (8.8 mL, 121 mmol) was added slowly to a solution of 4-bromothiophene-2-carboxylic acid (5.0 g, 24.2 mmol) in ethanol (30 mL) at room temperature. The reaction mixture was warmed up to 65° C. and stirred for 4 hours. Removal of solvent and excess reagent under vacuum afforded the crude product ethyl 4-bromothiophene-2-carboxylate (1015), which was used in the next step without further purification.
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.